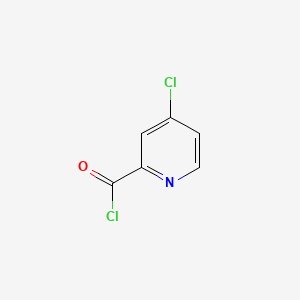

4-chloropyridine-2-carbonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNFLRGZHGUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454969 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-66-6 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-chloropyridine-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloropyridine-2-carbonyl chloride is a key bifunctional reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive acyl chloride and a chlorinated pyridine ring, allows for sequential and site-selective reactions, making it a versatile building block for complex molecular architectures. The pyridine ring, a common motif in bioactive molecules, coupled with the high reactivity of the acyl chloride for nucleophilic substitution, provides a direct route to a diverse range of amides, esters, and other carbonyl derivatives. This guide offers a deep dive into the chemical identity, synthesis, reactivity, and safe handling of this compound, providing field-proven insights for its effective utilization in research and development.

Part 1: Chemical Identity and Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective and safe use in any experimental setting. This section outlines the key identifiers and physicochemical characteristics of this compound.

IUPAC Name and CAS Number

It is crucial to distinguish the free base from its hydrochloride salt, which is also commercially available and may be used as a more stable precursor.

-

IUPAC Name (Hydrochloride): this compound;hydrochloride[]

Molecular Structure and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 144-148 °C/10 mmHg | [4] |

| Density | 1.418 g/mL at 25 °C | [4] |

Part 2: Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its application. The most common and industrially relevant method involves the chlorination of the corresponding carboxylic acid.

Key Precursor: 4-chloropyridine-2-carboxylic acid

The synthesis of the title compound typically starts from 4-chloropyridine-2-carboxylic acid. This precursor itself is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly anti-inflammatory and analgesic drugs.[6]

Synthetic Protocol: From Carboxylic Acid to Acyl Chloride

The conversion of 4-chloropyridine-2-carboxylic acid to its acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

Objective: To synthesize this compound from 4-chloropyridine-2-carboxylic acid.

Materials:

-

4-chloropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous toluene

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Nitrogen inlet and outlet (or drying tube)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloropyridine-2-carboxylic acid.[7]

-

Reagent Addition: Add an excess of thionyl chloride (typically 3-5 equivalents) to the flask.[8]

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension. The addition of DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active catalytic species that facilitates the reaction.

-

Reaction: The reaction mixture is heated to reflux (typically around 80-90 °C).[8] Vigorous evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas will be observed. The reaction should be conducted in a well-ventilated fume hood. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete (typically after several hours), the excess thionyl chloride is removed by distillation under reduced pressure.[7] Anhydrous toluene is then added to the residue and subsequently removed under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. This step is often repeated to ensure complete removal.[7]

-

Product: The resulting crude this compound is typically a liquid or low-melting solid and is often used in the next step without further purification.[7]

Self-Validating System and Causality:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.

-

Anhydrous Conditions: The exclusion of moisture is critical as acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the starting carboxylic acid.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Azeotropic Removal of Thionyl Chloride: The use of toluene for azeotropic distillation is a standard and effective method for removing high-boiling impurities like thionyl chloride, ensuring the purity of the acyl chloride for subsequent reactions.

Part 3: Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from its ability to readily undergo nucleophilic acyl substitution reactions, primarily forming stable amide bonds.

Mechanism of Acylation: Amide Bond Formation

The acyl chloride is a highly electrophilic species due to the electron-withdrawing nature of the two chlorine atoms and the carbonyl oxygen. This makes the carbonyl carbon highly susceptible to attack by nucleophiles, such as the lone pair of electrons on a primary or secondary amine.

References

- 1. This compound | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 51727-15-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 4-Chloropyridine-2-Carbonyl Chloride

Introduction: The Role and Significance of a Versatile Heterocyclic Building Block

4-Chloropyridine-2-carbonyl chloride, identified by its CAS Number 53750-66-6, is a highly reactive heterocyclic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, provides two distinct reaction sites, making it a valuable and versatile building block for medicinal chemists and process development scientists.[1][3] The presence of the electron-withdrawing chlorine atom on the pyridine ring and the highly electrophilic carbonyl carbon dictates its reactivity and, consequently, its physical properties and handling requirements.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only tabulated data but also the underlying scientific rationale for experimental methodologies and handling protocols. The information presented herein is synthesized from established chemical databases and safety documentation to ensure accuracy and reliability in a laboratory setting.

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in synthesis, dictating choices in reaction setup, solvent systems, and purification methods. The properties of this compound are summarized below. It is crucial to note that while some data are derived from experimental measurements, others are predicted values based on computational modeling, a common practice for specialized reagents where extensive physical chemistry data may not be publicly available.

| Property | Value | Source/Comment |

| CAS Number | 53750-66-6 | [1][4][5] |

| Molecular Formula | C₆H₃Cl₂NO | [1][4][5] |

| Molecular Weight | 176.00 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 227.2 ± 20.0 °C | Predicted at 760 mmHg[1] |

| Density | 1.454 ± 0.06 g/cm³ | Predicted[1] |

| Solubility | Soluble in ether, chloroform. | Reacts with water.[1] |

| Vapor Pressure | 0.078 mmHg at 25°C | [1] |

| Flash Point | 91.218 °C | [1] |

| Refractive Index | 1.566 | Predicted[1] |

Structural Influence on Properties and Reactivity

The physical properties and chemical behavior of this compound are directly linked to its molecular architecture. The diagram below illustrates the key structural features that influence its reactivity.

Caption: Key structural features and their impact on reactivity.

The acyl chloride is an exceptionally reactive functional group, prone to nucleophilic attack due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes the carbonyl carbon highly electrophilic and is the primary reason for the compound's utility as an acylating agent.[1] Furthermore, this reactivity leads to high sensitivity to moisture, as it readily hydrolyzes to the corresponding carboxylic acid, releasing HCl gas. This necessitates handling under anhydrous conditions.

Experimental Determination of Physical Properties: Protocols & Rationale

For a compound as reactive as this compound, specialized protocols are required to determine its physical properties accurately and safely. Standard methods must be adapted to account for its moisture sensitivity.

Protocol 1: Boiling Point Determination via Vacuum Distillation

Causality: The predicted atmospheric boiling point is high (227.2 °C), a temperature at which many complex organic molecules may begin to decompose.[1] Performing distillation under reduced pressure lowers the boiling point to a safer, more accessible temperature range, preserving the compound's integrity. This is the standard and authoritative method for purifying high-boiling, thermally sensitive liquids.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to eliminate atmospheric moisture.

-

System Inerting: Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) and a pressure gauge (manometer).

-

Sample Introduction: Introduce the this compound sample (e.g., 5-10 mL) into the distillation flask.

-

Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Heating: Begin gently heating the distillation flask using a temperature-controlled heating mantle with magnetic stirring.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point under vacuum.

-

Termination: Once distillation is complete, cool the apparatus to room temperature before slowly re-introducing inert gas to return the system to atmospheric pressure.

Protocol 2: Solubility Assessment in Anhydrous Organic Solvents

Causality: The compound's high reactivity with water and other protic solvents makes traditional aqueous solubility tests irrelevant and hazardous.[1] Assessment must be performed in anhydrous, aprotic solvents commonly used in organic synthesis to provide practical, application-relevant data.

Methodology:

-

Solvent Preparation: Use commercially available anhydrous solvents (e.g., diethyl ether, chloroform, dichloromethane, tetrahydrofuran) stored over molecular sieves.

-

Qualitative Test:

-

In a dry vial under a nitrogen atmosphere, add 1 mL of the anhydrous solvent.

-

Add this compound dropwise (approx. 20-50 µL) with stirring.

-

Observe for miscibility or dissolution. Record as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Estimation (Self-Validating):

-

Accurately weigh approximately 100 mg of the compound into a dry, tared vial under an inert atmosphere.

-

Add the chosen anhydrous solvent in 0.1 mL increments, vortexing after each addition.

-

The endpoint is reached when the solid completely dissolves. The solubility can then be calculated (e.g., in g/100 mL). The self-validating nature of this protocol comes from the clear visual endpoint of complete dissolution.

-

Spectroscopic Characterization (Expected)

While primary spectral data for this specific compound is not widely published, its structure allows for the confident prediction of key signals that are essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns (splitting) would be characteristic of a 2,4-disubstituted pyridine system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique carbon signals. A signal in the range of 165-175 ppm would be characteristic of the carbonyl carbon of the acyl chloride. The remaining five signals would appear in the aromatic region (120-160 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The most prominent and diagnostic peak would be a strong, sharp absorption band around 1750-1800 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. Additional bands would be present corresponding to the C=C and C=N stretching of the pyridine ring.

Safety, Handling, and Storage: A Workflow for Risk Mitigation

Given its hazardous properties, a systematic approach to handling and storage is mandatory. This compound is classified as corrosive, causing severe skin burns and eye damage.[4][6]

Caption: Safe handling workflow for this compound.

Key Handling Precautions:

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a face shield.[6]

-

Moisture Avoidance: Use oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[1][6]

Conclusion

This compound is a chemical reagent whose utility is intrinsically linked to its high reactivity. A thorough understanding of its physical properties—from its liquid state at room temperature and high boiling point to its solubility in anhydrous organic solvents—is paramount for its successful and safe application in research and development. The protocols and data presented in this guide underscore the necessity of controlling experimental conditions, particularly the exclusion of atmospheric moisture, to maintain the compound's integrity and ensure predictable reaction outcomes. By adhering to the outlined methodologies and safety workflows, researchers can confidently leverage the synthetic potential of this important heterocyclic intermediate.

References

An In-Depth Technical Guide to 4-Chloropyridine-2-Carbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonyl chloride is a pivotal bifunctional molecule, serving as a highly valued intermediate in the synthesis of a wide array of complex organic compounds. Its structure, incorporating both a reactive acyl chloride and a chlorinated pyridine ring, offers a versatile platform for molecular elaboration, making it an indispensable tool in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, its reactivity, and key applications, with a particular focus on its role in the development of the anticancer drug Sorafenib.

Physicochemical Properties and Molecular Structure

The unique reactivity of this compound stems from its distinct molecular architecture. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is substituted at the 2-position with a highly electrophilic acyl chloride group (-COCl) and at the 4-position with a chlorine atom. This arrangement of functional groups dictates its chemical behavior and utility in organic synthesis.

The IUPAC name for this compound is this compound.[1] Its molecular formula is C6H3Cl2NO, and it has a molecular weight of approximately 176.00 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C6H3Cl2NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| CAS Number | 53750-66-6 | [1] |

| Appearance | Typically a solid | [2] |

| Reactivity | Highly reactive, particularly with nucleophiles. Sensitive to moisture. | General chemical knowledge |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reaction of a pyridine carboxylic acid derivative with a chlorinating agent, typically thionyl chloride (SOCl2). The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis from Picolinic Acid

This protocol describes the synthesis of this compound hydrochloride from picolinic acid.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous Dimethylformamide (DMF) (catalyst)

-

Toluene

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride product.

-

Reagent Addition: To the flask, add picolinic acid. Slowly add an excess of thionyl chloride to the flask. A typical molar ratio is 1:5 of picolinic acid to thionyl chloride.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 72-80°C) under a nitrogen atmosphere for several hours (e.g., 16 hours). During this step, not only is the carboxylic acid converted to the acyl chloride, but chlorination of the pyridine ring at the 4-position also occurs.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude product is often a solid residue. This residue can be washed with an anhydrous solvent like toluene and dried under reduced pressure to yield this compound hydrochloride, which is often used in the subsequent step without further purification.[2] A reported yield for this process is approximately 79%.[2]

Causality Behind Experimental Choices:

-

Thionyl Chloride in Excess: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as a solvent for the reaction.

-

DMF as a Catalyst: DMF catalyzes the formation of the acyl chloride through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Therefore, maintaining anhydrous conditions throughout the synthesis and work-up is critical to prevent the formation of the corresponding carboxylic acid and to ensure a high yield of the desired product.

-

Reflux Temperature: The elevated temperature is necessary to overcome the activation energy for both the acyl chloride formation and the chlorination of the pyridine ring.

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.

The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction .

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

This reactivity allows for the facile introduction of a variety of functional groups by reacting this compound with different nucleophiles, such as alcohols (to form esters), amines (to form amides), and water (to form carboxylic acids).

Application in Drug Discovery: The Synthesis of Sorafenib

A prominent example of the utility of this compound in drug development is its role as a key building block in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

The synthesis of Sorafenib involves a multi-step pathway where this compound is first converted to an amide, which then undergoes further reactions to yield the final drug molecule.

Synthetic Pathway to Sorafenib (Simplified)

-

Amide Formation: this compound hydrochloride is reacted with methylamine to form 4-chloro-N-methyl-2-pyridinecarboxamide.

-

Ether Synthesis: The resulting amide is then reacted with 4-aminophenol in the presence of a base to form 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.

-

Urea Formation: Finally, this intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib.

Application in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the agrochemical industry. The pyridine moiety is a common scaffold in many pesticides due to its biological activity. For instance, 4-amino-2-chloropyridine, which can be derived from this compound, is a precursor for the synthesis of plant growth regulators like forchlorfenuron (KT-30).[3] Forchlorfenuron is a cytokinin that promotes cell division and differentiation in plants, leading to increased fruit size and yield in various crops.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its unique molecular structure allows for the efficient synthesis of complex molecules, as exemplified by its crucial role in the production of the anticancer drug Sorafenib. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Solubility of 4-Chloropyridine-2-Carbonyl Chloride in Organic Solvents

Abstract

4-Chloropyridine-2-carbonyl chloride is a pivotal bifunctional building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of chemical interactions—"like dissolves like"—and complements it with a robust, step-by-step experimental protocol for determining solubility in the laboratory. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and ensure safe handling of this reactive intermediate.

Introduction: The Synthetic Importance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a highly reactive acyl chloride functional group. This unique arrangement of functional groups makes it a valuable intermediate for introducing the 4-chloropyridinyl moiety into a wide array of molecular scaffolds. Its application spans the synthesis of complex organic molecules, where precise control over reaction conditions is paramount. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for successful process development, enabling chemists to control reaction kinetics, facilitate purification, and ensure the reproducibility of synthetic protocols.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle of "like dissolves like" dictates that substances with similar polarities are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties Analysis

-

Molecular Formula: C₆H₃Cl₂NO[4]

-

Molecular Weight: 176.00 g/mol [4]

-

Core Structure: A pyridine ring, which is an aromatic heterocycle containing a nitrogen atom.

-

Key Functional Groups:

-

Acyl Chloride (-COCl): This is a highly reactive and strongly electron-withdrawing group. The carbonyl oxygen and the chlorine atom create a significant dipole moment, rendering this part of the molecule highly polar.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor. The ring itself possesses aromatic character.

-

4-Chloro Substituent (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.

-

Inference: The combination of the polar acyl chloride group and the pyridine ring nitrogen makes this compound a polar molecule . It lacks hydrogen bond donor capabilities but can accept hydrogen bonds at the nitrogen and oxygen atoms.[5]

Predicting Solubility Across Solvent Classes

Based on its polar nature, we can forecast its solubility in common organic solvents, which are typically categorized by their polarity and protic nature.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene):

-

Prediction: Poor solubility.

-

Rationale: The weak van der Waals forces of nonpolar solvents are insufficient to overcome the strong dipole-dipole interactions between the polar this compound molecules.

-

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):

-

Prediction: Good to excellent solubility.

-

Rationale: These solvents possess significant dipole moments and can effectively solvate the polar regions of the solute through dipole-dipole interactions. Solvents like DCM and chloroform are often effective for dissolving acyl chlorides.[8] Higher polarity solvents like DMF and DMSO are also expected to be excellent solvents.

-

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Prediction: Soluble, but with reaction .

-

Rationale: The acyl chloride functional group is highly susceptible to nucleophilic attack by protic solvents.[5] It will react readily with water (hydrolysis) to form the corresponding carboxylic acid, 4-chloropyridine-2-carboxylic acid, and hydrochloric acid.[5][9] Similarly, it will react with alcohols (alcoholysis) to form the corresponding ester. Therefore, while it may appear to "dissolve," this is a destructive process and these solvents are unsuitable for inertly dissolving the compound for subsequent reactions.

-

The logical flow for predicting solubility is visualized below.

Experimental Determination of Solubility

Given the scarcity of published data, experimental verification is essential. The following protocol outlines a reliable method for determining both qualitative and quantitative solubility.

Critical Safety Precautions

This compound is a corrosive and moisture-sensitive compound.[4][9] As an acyl chloride, it reacts violently with water and is a lachrymator.[10][11]

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

-

Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10]

-

Quenching: Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) to safely neutralize any spills or residual material.[12]

Materials and Equipment

-

This compound (as pure as possible)

-

Anhydrous organic solvents of interest

-

Analytical balance (±0.1 mg precision)

-

Vials with PTFE-lined caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or shaker

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation: Add approximately 10 mg of this compound to a dry vial.

-

Solvent Addition: Add the chosen anhydrous solvent dropwise (e.g., 0.1 mL increments) while vortexing.

-

Observation: Continue adding solvent up to a total volume of 1 mL. Observe if the solid dissolves completely.

-

Classification:

-

Very Soluble: Dissolves completely in < 0.2 mL.

-

Soluble: Dissolves completely in 0.2 - 1.0 mL.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No visible dissolution.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[14][15]

-

Sample Preparation: Add an excess amount of this compound to a vial (ensure solid material will remain after equilibrium).

-

Solvent Addition: Add a known volume of the anhydrous solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved solute.

-

Chromatographic Method: Dilute the filtered aliquot with a suitable solvent and analyze by a validated HPLC or GC method against a calibration curve prepared from known standards.

-

The workflow for this quantitative determination is shown below.

Summary of Expected Solubility and Practical Implications

The following table summarizes the predicted solubility and highlights the critical implications for laboratory work.

| Solvent Class | Representative Solvents | Predicted Solubility | Key Implications & Cautions |

| Nonpolar | Hexane, Toluene, Cyclohexane | Poor | Unsuitable for creating stock solutions or as a primary reaction medium. May be useful as an anti-solvent for precipitation or crystallization. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate, Acetonitrile (ACN) | Good to Excellent | Recommended solvents for reactions. DCM and Chloroform are excellent starting points. Ensure solvents are anhydrous to prevent slow decomposition. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | Useful for reactions requiring high solubility, but their high boiling points can complicate product isolation and purification. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive | AVOID. These solvents will decompose the acyl chloride via hydrolysis or alcoholysis. Use these for controlled quenching of reactions only.[12] |

Conclusion

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. This compound | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 13. chemos.de [chemos.de]

- 14. scispace.com [scispace.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Harnessing the Dichotomous Reactivity of 4-Chloropyridine-2-Carbonyl Chloride: A Guide to Selective Nucleophilic Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-2-carbonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure presents two distinct electrophilic sites: a highly reactive acyl chloride at the C2 position and a C4 carbon susceptible to nucleophilic aromatic substitution (SNAr). This duality allows for the sequential and regioselective introduction of diverse functional groups, yet it also poses a significant challenge in controlling the reaction outcome. This guide provides an in-depth analysis of the factors governing the reactivity of this versatile building block. We will dissect the mechanistic underpinnings of its reactions with various nucleophiles, offering field-proven insights and detailed protocols to empower researchers to confidently and predictably harness its synthetic potential.

The Molecular Architecture: Two Loci of Reactivity

At first glance, the structure of this compound is deceptively simple. However, its reactivity is governed by a nuanced interplay of electronic effects inherent to the pyridine ring and the distinct nature of its two electrophilic centers.

-

The Acyl Chloride (C2 Position): The carbonyl chloride is a classic, highly reactive acylating agent.[1] The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms render the carbonyl carbon exceptionally electrophilic, making it the primary target for a wide range of nucleophiles under kinetic control.

The critical challenge and, indeed, the synthetic opportunity, lies in selectively addressing one site in the presence of the other.

Caption: Dual electrophilic sites of this compound.

Reaction Mechanisms: A Tale of Two Pathways

Understanding the distinct mechanistic pathways for nucleophilic attack at C2 and C4 is fundamental to controlling selectivity.

Pathway I: Nucleophilic Acyl Substitution at C2

This is the more facile of the two reactions. It proceeds via the well-established two-step addition-elimination mechanism common to all carboxylic acid derivatives.[6][7][8]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, high-energy tetrahedral intermediate.[9]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group.

This pathway is generally very fast and can be performed at low temperatures. Common nucleophiles include amines (forming amides), alcohols (forming esters), and water (leading to hydrolysis back to the carboxylic acid).[1][10]

Caption: Workflow for Nucleophilic Acyl Substitution at the C2 position.

Pathway II: Nucleophilic Aromatic Substitution (SNAr) at C4

This reaction requires overcoming the aromaticity of the pyridine ring and is therefore typically slower and requires more forcing conditions (e.g., elevated temperatures).[6]

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromatic π-system. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

-

Stabilization: The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This delocalization is key to stabilizing the intermediate and enabling the reaction to proceed.[4] Attack at C3 (meta) would not allow for this stabilization, which is why 3-chloropyridine is much less reactive towards nucleophiles.[3][5]

-

Elimination & Re-aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyridine product.

Caption: The SNAr pathway for substitution at the C4 position.

Achieving Regioselectivity: A Practitioner's Guide

The choice of which position reacts is not arbitrary. It can be rationally controlled by manipulating the reaction conditions and the nature of the nucleophile. The acyl chloride at C2 is intrinsically more reactive, forming the kinetic product, while substitution at C4 often leads to the thermodynamic product.

| Parameter | Favors Acyl Substitution (C2) | Favors Aromatic Substitution (C4) | Causality & Rationale |

| Temperature | Low Temp (-10 °C to 25 °C) | High Temp (50 °C to 150 °C) | Acyl substitution has a lower activation energy and proceeds rapidly. SNAr requires higher energy to disrupt aromaticity. |

| Stoichiometry | ~1.0 equivalent of Nucleophile | >2.0 equivalents of Nucleophile (sequential) | With one equivalent, the faster C2 reaction consumes the nucleophile. Excess nucleophile is required for the second, slower C4 reaction. |

| Nucleophile | Neutral amines (RNH₂), alcohols (ROH) | Stronger, more basic nucleophiles (alkoxides, thiolates) or secondary amines at high temp. | Harder nucleophiles preferentially attack the hard carbonyl carbon. SNAr is often favored by stronger nucleophiles that can better stabilize the intermediate. |

| Solvent | Aprotic, non-polar (DCM, THF, Et₂O) | Polar aprotic (DMF, DMSO, NMP) | Polar aprotic solvents can stabilize the charged Meisenheimer complex formed during the SNAr pathway, accelerating the reaction. |

| Additives | Base required (e.g., Et₃N, Pyridine) | Often base-driven (e.g., using NaOR) or requires heat | A non-nucleophilic base is essential to scavenge the HCl byproduct of acyl substitution, driving the reaction to completion.[10][11] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for achieving selective functionalization.

Protocol 1: Selective C2-Amide Formation (Kinetic Control)

This procedure details the reaction with a primary amine to selectively form the amide at the C2 position, leaving the C4-chloro intact for subsequent modification.

-

Objective: Synthesize 4-chloro-N-benzylpyridine-2-carboxamide.

-

Principle: Utilize low temperature and stoichiometric control to exploit the higher intrinsic reactivity of the acyl chloride. A tertiary amine base is used to neutralize the HCl byproduct without competing as a nucleophile.

-

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to prevent side reactions and ensure kinetic control.

-

Base Addition: Add triethylamine (Et₃N, 1.1 eq) to the stirred solution.

-

Nucleophile Addition: Slowly add a solution of benzylamine (1.0 eq) in DCM dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

-

Protocol 2: Sequential C4-Substitution via SNAr (Thermodynamic Control)

This procedure uses the product from Protocol 1 to demonstrate the substitution at the C4 position.

-

Objective: Synthesize N-benzyl-4-(morpholino)pyridine-2-carboxamide.

-

Principle: Employ elevated temperatures to provide the necessary activation energy for the SNAr reaction. A polar aprotic solvent is used to facilitate the formation of the charged intermediate.

-

Methodology:

-

Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine 4-chloro-N-benzylpyridine-2-carboxamide (1.0 eq), morpholine (2.0-3.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Solvent: Add dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Heating: Heat the reaction mixture to 100-120 °C. The higher temperature is essential for the SNAr pathway.

-

Reaction & Monitoring: Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. This will often precipitate the product.

-

Isolation: Collect the solid by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

-

Safety & Handling

As an organochlorine compound and an acyl chloride, this compound is corrosive, moisture-sensitive, and a lachrymator.[1]

-

Hazard: Causes severe skin burns and eye damage.[12] Reacts with water and other protic nucleophiles.

-

Handling: Always handle in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Storage: Store under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidants.[1]

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the precise control of reaction conditions. By understanding the competitive nature of nucleophilic acyl substitution at C2 and nucleophilic aromatic substitution at C4, chemists can selectively forge new C-N, C-O, and C-S bonds. The protocols and principles outlined in this guide demonstrate that by carefully selecting temperature, stoichiometry, and solvent, researchers can dictate the reaction pathway, enabling the efficient and predictable synthesis of complex substituted pyridines for applications ranging from drug discovery to advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloropyridine-2-Carbonyl Chloride: A Strategic Comparison of the Hydrochloride Salt and Free Base Forms

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, 4-chloropyridine-2-carbonyl chloride is a pivotal intermediate, serving as a cornerstone for constructing complex molecular architectures.[1] Its utility as a potent acylating agent is well-established. However, a critical decision point for any process chemist or researcher is the choice between its two common forms: the crystalline hydrochloride salt and the liquid free base. This choice is not merely a matter of preference but a strategic decision that profoundly impacts stability, handling, reactivity, and, ultimately, the success and efficiency of the synthetic route.

This guide provides an in-depth analysis of these two forms. Moving beyond a simple datasheet comparison, we will explore the fundamental chemical principles that govern their distinct behaviors. We will provide field-proven protocols, decision-making workflows, and an expert perspective on why one form may be strategically superior to the other depending on the specific application. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to harness the full potential of this versatile reagent with confidence and safety.

Chapter 1: Fundamental Physicochemical Properties

The primary difference between the hydrochloride salt and the free base lies in the protonation state of the pyridine nitrogen atom. This seemingly minor modification induces significant changes in the molecule's physical and chemical properties.

Figure 1: Chemical structures of the hydrochloride salt and free base forms.

The protonation of the nitrogen atom in the hydrochloride salt withdraws electron density from the pyridine ring, influencing the reactivity of the acyl chloride group. This electronic effect, combined with the change from a neutral molecule to an ionic salt, dictates the differences in their properties.

Comparative Data Table

| Property | This compound Hydrochloride | This compound (Free Base) | Rationale for Difference |

| CAS Number | 51727-15-2[2] | 53750-66-6[3] | Different chemical entities. |

| Molecular Formula | C₆H₄Cl₃NO[4] | C₆H₃Cl₂NO[5] | Addition of one molecule of HCl. |

| Molecular Weight | 212.46 g/mol [2] | 176.00 g/mol [5] | Mass of the additional HCl. |

| Physical Form | White to beige solid[6] | Colorless to pale yellow liquid[7] | Ionic salt structure leads to a crystalline lattice. |

| Melting Point | 135-137 °C (decomposes)[4][8] | Not Applicable | Strong ionic forces in the crystal lattice require more energy to overcome. |

| Boiling Point | Not Applicable | ~144-148 °C / 10 mmHg | The free base is a volatile liquid that can be distilled. |

| Stability | Significantly more stable to moisture and storage. | Highly reactive; sensitive to moisture and hydrolysis.[7] | Protonation of the pyridine nitrogen reduces its basicity and overall reactivity, slowing decomposition pathways. |

| Solubility | Soluble in some organic solvents. | Soluble in organic solvents like ether and chloroform.[7] | The salt form may have different solubility profiles, sometimes favoring more polar solvents. |

Chapter 2: Stability, Storage, and Handling: A Critical Divide

Acyl chlorides are notoriously reactive and require careful handling, primarily due to their susceptibility to hydrolysis.[9] The choice between the hydrochloride salt and the free base has profound implications for laboratory safety and reagent longevity.

The Hydrochloride Salt: The Benchmark for Stability

The hydrochloride salt is, by far, the more stable of the two forms. Its key advantages are:

-

Reduced Moisture Sensitivity: The proton on the pyridine nitrogen acts as a "protecting group," decreasing the overall electron density of the molecule and making it less prone to attack by atmospheric moisture. While not immune to hydrolysis, it is significantly more forgiving than the free base.

-

Ease of Handling: As a free-flowing solid, it is easier to weigh and handle accurately on the bench compared to a reactive, fuming liquid.[6]

-

Extended Shelf-Life: The enhanced stability translates directly to a longer shelf-life, making it the preferred form for long-term storage. This minimizes reagent waste and ensures reproducibility over time.

Storage Protocol: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from incompatible materials like strong bases and oxidants.[7]

The Free Base: The Quintessence of Reactivity

The free base is a powerful acylating agent, but this high reactivity comes at the cost of stability.[7]

-

High Moisture Sensitivity: It reacts readily with water, including atmospheric humidity, to produce 4-chloropyridine-2-carboxylic acid and corrosive HCl gas.[7][9] This degradation not only consumes the reagent but can also compromise the integrity of the reaction.

-

Stringent Handling Requirements: All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques to prevent decomposition.[10][11]

-

Corrosive Nature: The free base is classified as corrosive and can cause severe skin burns and eye damage.[5] Proper personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.

Storage Protocol: Store under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or cold room, to minimize decomposition and vapor pressure.[10]

Figure 2: Workflow comparing storage and handling protocols.

Chapter 3: Reactivity and Synthetic Strategy

The choice between the salt and the free base is most critical when designing a synthetic protocol. The presence of stoichiometric HCl in the salt form fundamentally alters its reactivity profile in many common transformations.

The Challenge of the Hydrochloride Salt in Reactions

The hydrochloride salt cannot typically be used directly in acylation reactions with nucleophiles like amines or alcohols. The reason is simple: these reactions often require neutral or basic conditions, and the HCl present in the salt will neutralize at least one equivalent of any added base. This quenching of the base prevents it from performing its intended role, such as deprotonating the nucleophile or scavenging the HCl generated during the acylation.

The Solution: In-Situ Generation of the Free Base

The most elegant and widely adopted strategy is to use the stable hydrochloride salt as the starting material and generate the reactive free base in-situ, just before it is needed for the reaction. This approach combines the storage and handling benefits of the salt with the required reactivity of the free base.

Experimental Protocol: In-Situ Free Base Generation for Amide Synthesis

This protocol details the acylation of a generic primary amine (R-NH₂) using the hydrochloride salt.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound hydrochloride (1.0 eq.).

-

Solvent Addition: Suspend the salt in a suitable anhydrous solvent (e.g., dichloromethane, THF, or toluene). The salt will likely not dissolve completely.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the exotherm from the subsequent neutralization and acylation steps.

-

Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.1 eq.), dropwise to the stirred suspension.

-

Causality: The first equivalent of base neutralizes the hydrochloride salt to form the free base and triethylammonium chloride. The second equivalent acts as an acid scavenger for the HCl that will be generated during the acylation reaction. A slight excess ensures the reaction goes to completion.

-

-

Nucleophile Addition: After stirring the mixture for 10-15 minutes at 0 °C to ensure complete neutralization, add a solution of the primary amine (R-NH₂) (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃), and the product is extracted with an organic solvent. The triethylammonium chloride salt is water-soluble and is removed during this aqueous wash.

This self-validating system ensures that the reactive free base is generated and consumed in the same pot, minimizing decomposition and simplifying the overall process.

Chapter 4: Strategic Selection in Process Development

The decision of which form to purchase and use is a key strategic consideration in drug development, balancing cost, safety, stability, and process efficiency.

Figure 3: Decision workflow for reagent selection.

-

For Research & Development: In an R&D setting where a reagent might be used intermittently over several months, the hydrochloride salt is the unequivocally superior choice. Its stability ensures that results from an experiment performed today will be comparable to one performed six months later. The convenience of in-situ generation far outweighs the challenges of storing and handling the highly reactive free base.

-

For Scale-Up & Manufacturing: In a manufacturing environment, the choice can be more nuanced. While the free base is less stable, purchasing it directly eliminates the need to add a tertiary amine for neutralization and avoids generating a salt byproduct (e.g., triethylammonium chloride) that must be removed. For large-scale, continuous campaigns, the process simplification might justify the additional capital expense for specialized equipment to handle the reactive liquid. However, for most batch processes, the hydrochloride salt remains the more robust and often more cost-effective starting point.

Conclusion

The comparison between this compound hydrochloride and its free base is a classic case of balancing stability against reactivity. The hydrochloride salt offers superior stability, ease of handling, and a longer shelf-life, making it the ideal choice for general laboratory use and long-term storage. Its inherent reactivity can be readily unmasked through a simple and efficient in-situ neutralization protocol. The free base, while a potent reagent, presents significant handling and storage challenges that require specialized infrastructure and procedures.

For the vast majority of applications in research and drug development, the most logical and efficient strategy is to stock the hydrochloride salt and generate the free base as needed. This approach provides the best of both worlds, ensuring reagent integrity while enabling powerful synthetic transformations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-pyridine-2-carbonyl chloride | 53750-66-6 [chemicalbook.com]

- 4. 51727-15-2 CAS MSDS (this compound Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. This compound Hydrochloride | 51727-15-2 [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. wcu.edu [wcu.edu]

- 11. fishersci.com [fishersci.com]

Synthesis of 4-Chloropyridine-2-Carbonyl Chloride from 4-Chloropicolinic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloropyridine-2-carbonyl chloride, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document delves into the chemical theory, detailed experimental protocols, safety considerations, and mechanistic insights of the conversion of 4-chloropicolinic acid to its corresponding acid chloride. The primary focus is on the utilization of thionyl chloride and oxalyl chloride as chlorinating agents, offering researchers and drug development professionals a robust resource for the practical application of this synthesis.

Introduction: The Significance of this compound

This compound is a versatile chemical building block, pivotal in the synthesis of a multitude of biologically active molecules.[3] Its structure, featuring a chlorinated pyridine ring, imparts unique reactivity that is leveraged in the creation of novel pharmaceuticals and agrochemicals.[3] Specifically, it serves as a key intermediate in the development of anti-inflammatory drugs, antimicrobial agents, herbicides, and fungicides.[3] The reliable synthesis of this compound is therefore a crucial step in the research and development pipelines of these industries.

I. Theoretical Framework: The Chemistry of Acid Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This conversion is essential because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them valuable intermediates for a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation.[4]

The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5][6][7] Both reagents function by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by a chloride ion.[8]

A. Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established mechanism.[8][9][10]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[8][11]

-

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[8]

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[4][8]

-

Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][11] The evolution of these gases helps to drive the reaction to completion.[7]

B. Mechanism with Oxalyl Chloride

The reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), follows a slightly different but conceptually similar pathway.[12][13]

-

Vilsmeier Reagent Formation: In the presence of a catalytic amount of DMF, oxalyl chloride forms a highly reactive Vilsmeier reagent (an iminium intermediate).[13][14]

-

Activation of Carboxylic Acid: The carboxylic acid reacts with the Vilsmeier reagent.

-

Nucleophilic Attack: A chloride ion, generated in the initial step, attacks the activated carbonyl group.

-

Product and Byproduct Formation: This leads to the formation of the desired acyl chloride and the regeneration of the DMF catalyst, along with the gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO).[5][15] The volatile nature of these byproducts simplifies the purification process.[12]

II. Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chloropicolinic acid.

A. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Chloropicolinic Acid | C₆H₄ClNO₂ | 157.56 | ≥97% | (e.g., Sigma-Aldrich, TCI)[3] |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | (e.g., Sigma-Aldrich, Acros Organics) |

| Oxalyl Chloride | (COCl)₂ | 126.93 | ≥98% | (e.g., Sigma-Aldrich, Alfa Aesar) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich, VWR) |

B. Detailed Synthesis Procedure using Thionyl Chloride

This procedure has been adapted from established literature methods.[16]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

-

Reagent Addition: To the flask, add 4-chloropicolinic acid (1.0 eq). Slowly add an excess of thionyl chloride (3.0-5.0 eq) to the flask at room temperature. A catalytic amount of anhydrous DMF (e.g., a few drops) can be added to accelerate the reaction.[16]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). To ensure complete removal, anhydrous toluene can be added and subsequently removed by rotary evaporation; this process can be repeated two to three times.[16] The resulting crude this compound is often used in the next step without further purification.[16] If necessary, the product can be purified by vacuum distillation.

C. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

III. Critical Parameters and Field-Proven Insights

A. Choice of Chlorinating Agent

-

Thionyl Chloride: This is a cost-effective and commonly used reagent. The gaseous nature of its byproducts simplifies purification.[7] However, the reaction often requires elevated temperatures.

-

Oxalyl Chloride: This reagent is generally milder and more selective than thionyl chloride.[12] Reactions can often be carried out at lower temperatures, which can be advantageous for sensitive substrates. The use of catalytic DMF is standard with oxalyl chloride.[6][12]

B. Role of Catalytic DMF

The addition of a catalytic amount of DMF significantly accelerates the reaction with both thionyl chloride and oxalyl chloride.[16] It does so by forming a highly reactive Vilsmeier-type intermediate, which more readily reacts with the carboxylic acid.[13][14]

C. Moisture Control

Both thionyl chloride and oxalyl chloride react violently with water.[12][17] It is imperative to conduct the reaction under strictly anhydrous conditions to prevent the decomposition of the reagents and the product. All glassware should be thoroughly dried, and the reaction should be performed under an inert atmosphere.

IV. Safety Precautions

Working with chlorinating agents like thionyl chloride and oxalyl chloride requires strict adherence to safety protocols due to their corrosive and toxic nature.

A. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[18]

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene).[18]

-

Body Protection: A lab coat and appropriate protective clothing are essential.[18]

B. Handling and Storage

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store thionyl chloride and oxalyl chloride in tightly sealed containers in a cool, dry, and well-ventilated area, away from water and incompatible materials.[17]

-

Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water to clean up spills.[19][20]

C. Hazard Summary

| Compound | Hazards |

| Thionyl Chloride | Corrosive, toxic if inhaled, reacts violently with water, causes severe skin burns and eye damage.[17][18][20] |

| Oxalyl Chloride | Corrosive, toxic if inhaled, reacts with water, may cause an allergic skin reaction.[19] |

| 4-Chloropicolinic Acid | May cause skin and eye irritation.[21] |

V. Conclusion

The synthesis of this compound from 4-chloropicolinic acid is a robust and well-established chemical transformation that is fundamental to the production of numerous important pharmaceutical and agrochemical products. By understanding the underlying reaction mechanisms, adhering to detailed experimental protocols, and prioritizing safety, researchers and scientists can efficiently and safely produce this valuable intermediate. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including substrate sensitivity, scale, and cost considerations.

VI. References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. --INVALID-LINK--

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. --INVALID-LINK--

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. --INVALID-LINK--

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. --INVALID-LINK--

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. --INVALID-LINK--

-

Reactivity: substitution at carboxyl. Figure CX5.1. Possible syntheses of an acid chloride. --INVALID-LINK--

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. --INVALID-LINK--

-

Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride. --INVALID-LINK--

-

Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride. --INVALID-LINK--

-

Wikipedia. Oxalyl chloride. --INVALID-LINK--

-

Guidechem. Preparation and application of 4-Chloropyridine-2-carboxamide. --INVALID-LINK--

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. --INVALID-LINK--

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet: Oxalyl chloride. --INVALID-LINK--

-

ChemicalBook. 4-Chloropyridine-2-carboxylic acid. --INVALID-LINK--

-

Apollo Scientific. (2023, July 11). Oxalyl chloride Safety Data Sheet. --INVALID-LINK--

-

Sigma-Aldrich. (2013, March 19). Thionyl chloride Safety Data Sheet. --INVALID-LINK--

-

International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. --INVALID-LINK--

-

Google Patents. Method for synthesizing 4-chloro-pyridine. --INVALID-LINK--

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. --INVALID-LINK--

-

Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries. --INVALID-LINK--

-

ChemicalBook. 4-Chloropyridine-2-carboxylic acid. --INVALID-LINK--

-

Patsnap. Method for synthesizing 4-chloro-pyridine. --INVALID-LINK--

-

Chem-Impex. 4-Chloropyridine-2-carboxylic acid. --INVALID-LINK--

-

BOC Sciences. CAS 51727-15-2 this compound Hydrochloride. --INVALID-LINK--

-

Santa Cruz Biotechnology. This compound Hydrochloride. --INVALID-LINK--

-

Blog. 3-chloropicolinic acid (57266-69-0): Synthesis, Applications, Side effects and Storage. --INVALID-LINK--

-

CymitQuimica. CAS 5470-22-4: Chloropicolinicacid. --INVALID-LINK--

-

Sigma-Aldrich. This compound hydrochloride. --INVALID-LINK--

-

Matrix Scientific. This compound hydrochloride. --INVALID-LINK--

-

Organic Chemistry Portal. Chlorination - Common Conditions. --INVALID-LINK--

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. --INVALID-LINK--

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. --INVALID-LINK--

-

Wikipedia. Acyl chloride. --INVALID-LINK--

References

- 1. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Page loading... [wap.guidechem.com]

- 17. westliberty.edu [westliberty.edu]

- 18. nj.gov [nj.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 21. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]

Spectroscopic Characterization of 4-Chloropyridine-2-Carbonyl Chloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic profile of 4-chloropyridine-2-carbonyl chloride, a key reactive intermediate in the synthesis of pharmaceuticals and agrochemicals. As a bifunctional molecule, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this compound.

While direct, publicly available experimental spectra for this compound are not readily found in common spectral databases, this guide will provide a detailed, predicted spectroscopic analysis based on first principles and data from analogous structures. This approach allows for a robust understanding of the expected spectral features.

Molecular Structure and Expected Spectroscopic Features

This compound (C₆H₃Cl₂NO) is a derivative of pyridine with a chlorine atom at the 4-position and a carbonyl chloride group at the 2-position.[1] The electron-withdrawing nature of the pyridine ring, the chlorine substituent, and the carbonyl chloride group will significantly influence the chemical environment of the protons and carbons, which will be reflected in the NMR spectra. The carbonyl group and the C-Cl bonds will give rise to characteristic absorption bands in the IR spectrum. The mass spectrum is expected to show the molecular ion peak and distinct fragmentation patterns corresponding to the loss of chlorine and the carbonyl group.

References